![molecular formula C15H23N3O4S2 B2487687 N1-butyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896277-96-6](/img/structure/B2487687.png)
N1-butyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecule consists of a pyrrolidine ring, which is a five-membered nitrogen heterocycle. The pyrrolidine scaffold is widely used in medicinal chemistry due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of the molecule .
Scientific Research Applications
Pharmaceutical Applications
Thienothiophene derivatives, including the compound , have shown potential in the pharmaceutical industry. They have been found to possess various biological activities, making them attractive candidates for drug design . Some of the key pharmaceutical applications include:
- Antiviral : Thienothiophene derivatives have shown antiviral properties .
- Antitumor : These compounds have also been found to have antitumor effects .
- Antiglaucoma : They have potential applications in the treatment of glaucoma .
- Antimicrobial : Thienothiophene derivatives have demonstrated antimicrobial properties .
Optoelectronic Applications
Thienothiophene derivatives are also used in the field of optoelectronics due to their unique electronic properties . Some of the key optoelectronic applications include:
- Semiconductors : These compounds have been used as semiconductors .
- Solar Cells : Thienothiophene derivatives have been used in the manufacture of solar cells .
- Organic Field Effect Transistors : These compounds have been used in the creation of organic field effect transistors .
- Electroluminescents : Thienothiophene derivatives have electroluminescent properties, making them useful in the creation of light-emitting devices .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The thiophene and sulfonyl groups could potentially interact with various biological targets, but without specific studies, it’s hard to predict the exact targets of this compound.
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds containing pyrrolidine rings are known to have diverse biological activities, suggesting they could potentially interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. The presence of the pyrrolidine ring could potentially influence the compound’s pharmacokinetic properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, some boronic esters are known to be only marginally stable in water .
properties
IUPAC Name |
N-butyl-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S2/c1-2-3-8-16-14(19)15(20)17-11-12-6-4-9-18(12)24(21,22)13-7-5-10-23-13/h5,7,10,12H,2-4,6,8-9,11H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJGTZXBSNLVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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